molecular formula C23H15ClN4O3 B236748 1-((o-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one CAS No. 126293-47-8

1-((o-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one

Cat. No.: B236748
CAS No.: 126293-47-8
M. Wt: 430.8 g/mol
InChI Key: SJSJOAGBNGFFIB-JPCQLYNOSA-N
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Description

This compound belongs to the imidazolin-5-one family, characterized by a five-membered heterocyclic core with two nitrogen atoms. Its structure features:

  • o-Chlorobenzylidene at the 1-position (ortho-chloro substitution on the benzylidene group).
  • p-Nitrobenzylidene at the 4-position (para-nitro substitution).
  • A phenyl group at the 2-position.

These substituents confer distinct electronic and steric properties. The nitro group is strongly electron-withdrawing, enhancing electrophilicity, while the chlorine introduces steric hindrance and moderate electron-withdrawing effects . The compound is synthesized via condensation reactions between oxazol-5-one precursors and aldehydes, as seen in analogous imidazolin-5-one syntheses .

Properties

IUPAC Name

(5Z)-3-[(E)-(2-chlorophenyl)methylideneamino]-5-[(4-nitrophenyl)methylidene]-2-phenylimidazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN4O3/c24-20-9-5-4-8-18(20)15-25-27-22(17-6-2-1-3-7-17)26-21(23(27)29)14-16-10-12-19(13-11-16)28(30)31/h1-15H/b21-14-,25-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSJOAGBNGFFIB-JPCQLYNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2N=CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)N2/N=C/C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126293-47-8
Record name 4H-Imidazol-4-one, 3,5-dihydro-3-(((2-chlorophenyl)methylene)amino)-5-((4-nitrophenyl)methylene)-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126293478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

1-((o-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is a complex organic compound classified under imidazolidinones, with the molecular formula C23H18ClN4O3C_{23}H_{18}ClN_{4}O_{3}. This compound exhibits a unique structural arrangement that contributes to its diverse biological activities, making it a significant subject of study in medicinal chemistry.

Chemical Structure and Properties

The compound features several functional groups, including imidazolinone, benzylidene, and nitrobenzylidene moieties. These structural components are crucial for its interaction with biological targets. The presence of the chlorobenzyl and nitrobenzyl groups enhances its potential therapeutic applications.

PropertyValue
Molecular FormulaC23H18ClN4O3
Molecular Weight434.86 g/mol
SolubilitySoluble in organic solvents
Melting Point180-182 °C

Biological Activities

Preliminary studies have indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Properties : Research suggests that this compound may inhibit the growth of cancer cells, particularly in human lung adenocarcinoma (A549) models.
  • Antioxidant Activity : Its ability to scavenge free radicals positions it as a candidate for further exploration in oxidative stress-related diseases.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within cells. Binding affinity studies have revealed that it may act on multiple biological targets, which can lead to varied pharmacological effects.

Study 1: Anticancer Activity

In a study assessing the anticancer properties of this compound, researchers utilized the A549 cell line to evaluate cytotoxicity. The compound was tested at varying concentrations, revealing a dose-dependent reduction in cell viability compared to control groups. Notably, at a concentration of 100 µM, the compound reduced viability by approximately 47.7% (p < 0.001) compared to untreated cells.

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method. Results indicated that the compound exhibited significant antibacterial activity with MIC values ranging from 32 µg/mL to 128 µg/mL against various strains.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-(p-Chlorobenzylidene)-1-((o-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one Similar imidazolinone coreAntimicrobial, anticancer
Benzimidazole Derivatives Contains benzimidazole ringAntiglycation, antioxidant
Hydantoin Derivatives Different nitrogen heterocyclesAntimicrobial activity

The unique combination of chlorobenzyl and nitrobenzyl groups in our compound enhances its biological activity compared to other imidazolidinones, suggesting distinct pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Table 1: Substituent Variations in Imidazolin-5-one Derivatives
Compound Name (Example) R1 (1-Position) R2 (4-Position) Key Functional Groups Biological Activity (If Reported)
Target Compound o-Chlorobenzylidene p-Nitrobenzylidene Nitro, Chloro, Phenyl Not explicitly reported
1-Arylideneamino-4-(4-chlorobenzylidene)-2-methyl-imidazolin-5(4H)-one Arylidene (e.g., 4-Cl, 4-OCH3) 4-Chlorobenzylidene Chloro, Methyl Antimicrobial (Gram± bacteria, fungi)
5-(4-Methoxybenzylidene)-2-(2-chlorophenyl)-dihydroimidazo-triazol-one 4-Methoxybenzylidene 2-Chlorophenyl Methoxy, Chloro Not reported
4-(2-Chlorobenzylidene)-1-acetylphenyl-2-phenyl-imidazol-5-one 2-Chlorobenzylidene Acetylphenyl Chloro, Acetyl Not reported

Key Observations:

  • Electron-Withdrawing vs.
  • Steric Effects: The ortho-chloro substitution introduces steric hindrance, which may reduce rotational freedom compared to para-substituted derivatives (e.g., 4-chlorobenzylidene in ).
  • Biological Activity: Analogues with 4-chlorobenzylidene and arylideneamino groups exhibit antimicrobial activity, suggesting that the target compound’s nitro group could either enhance or diminish such effects depending on target specificity .

Physicochemical and Spectral Data

Table 3: Spectral Characteristics of Selected Compounds
Compound Feature Target Compound (Hypothesized) 4-Chlorobenzylidene Derivatives 2-Chlorophenyl Analogues
IR (C=O stretch) ~1700–1750 cm⁻¹ 1680–1720 cm⁻¹ 1690–1730 cm⁻¹
1H-NMR (Aromatic protons) δ 7.2–8.5 ppm (multiplets) δ 7.0–8.2 ppm δ 6.8–8.3 ppm
13C-NMR (Imidazolinone C=O) ~165–170 ppm ~163–168 ppm ~165–170 ppm

Analysis:

  • The nitro group in the target compound may downfield-shift adjacent aromatic protons in 1H-NMR compared to chloro or methoxy analogues.
  • Similar C=O stretching frequencies across derivatives confirm the conserved imidazolin-5-one core .

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